Benzo[c]phenanthren-5-ol
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Overview
Description
Benzo[c]phenanthren-5-ol is a polycyclic aromatic hydrocarbon with the molecular formula C18H12O. It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-5-ol typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C. This reaction forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO at 75°C . Other synthetic routes include the Wohl–Aue method, Beirut method, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[c]phenanthren-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.
Scientific Research Applications
Benzo[c]phenanthren-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of benzo[c]phenanthren-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]phenazin-5-ol
- Phenanthrene
- Benzo[a]pyren-1-ol
Uniqueness
Benzo[c]phenanthren-5-ol is unique due to its specific arrangement of fused benzene rings and the presence of a hydroxyl group at the 5-position. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
38063-26-2 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[c]phenanthren-5-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,19H |
InChI Key |
UMOJHXIEHWBCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)O |
Origin of Product |
United States |
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